molecular formula C10H11ClF3N3 B155422 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 132834-59-4

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No. B155422
M. Wt: 265.66 g/mol
InChI Key: RRIPRMGRQRYRRG-UHFFFAOYSA-N
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Description

The compound "1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known to interact with various biological targets and have been explored for their potential therapeutic effects in different areas, including as serotonin receptor agonists, inhibitors of enzymes like soluble epoxide hydrolase, and antimalarial agents .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions, including the use of palladium catalysis and various substitution reactions to introduce functional groups. For example, the synthesis of a related compound, 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, was achieved through electrophilic fluorination using a trimethylstannyl precursor . Another compound, 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl)methyl)piperazin-1-yl)-1H-indazole, was synthesized in a simple and efficient process, demonstrating the versatility of piperazine chemistry .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be confirmed using various spectroscopic methods such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS). X-ray diffraction can be used to determine the crystal structure, and density functional theory (DFT) calculations can provide insights into the optimal molecular structure, molecular electrostatic potential, and frontier molecular orbitals .

Chemical Reactions Analysis

Piperazine derivatives can undergo a range of chemical reactions, including cycloadditions, to generate new compounds with potential biological activity. For instance, cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines were synthesized via cycloaddition followed by reductive opening of lactone-bridged adducts . These reactions highlight the chemical reactivity of piperazine derivatives and their utility in generating diverse molecular structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be influenced by the presence of various substituents. For example, the introduction of a triazine heterocycle and phenyl group substitution was found to be critical for achieving high potency and selectivity in enzyme inhibition, as well as for reducing clearance and improving oral exposure . The specific array of functional groups in these compounds can also be tailored to accommodate pharmacophoric groups for targeted biological activity .

Scientific Research Applications

Novel Insecticides Development

Researchers have explored the use of compounds based on the "1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine" scaffold for developing novel insecticides. These compounds, including derivatives of 1-arylmethyl-4-[(trifluoromethyl)pyridin-2-yl]piperazine, have shown growth-inhibiting and larvicidal activities against armyworms, suggesting potential applications in agriculture (Cai et al., 2010).

Pharmacokinetic Studies

The compound has been used in pharmacokinetic studies to understand its behavior in biological systems. For instance, its analogs have been analyzed in human plasma and urine, aiding in the understanding of its distribution and potential as a therapeutic agent (Chavez-Eng et al., 1997).

Medicinal Chemistry

Derivatives of this compound have significant roles in medicinal chemistry. Piperazine-1-yl-1H-indazole derivatives, which include compounds related to "1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine," have been synthesized and are subjects of docking studies, revealing their potential in drug design (Balaraju et al., 2019).

Anti-Diabetic Drug Development

Compounds with a "1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine" moiety have been evaluated for their potential as anti-diabetic medications. They have shown promising results in inhibiting Dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism (Bindu et al., 2019).

Antineoplastic Agent Metabolism

This compound has been studied for its role in the metabolism of antineoplastic (anti-cancer) agents. Studies on the metabolism of flumatinib, which contains a similar moiety, have provided insights into the metabolic pathways of such drugs in humans (Gong et al., 2010).

Anticonvulsant and Antihypertensive Effects

Research has also been conducted on derivatives for their potential anticonvulsant and antihypertensive effects. These studies have shown that certain compounds with a piperazine moiety can have significant effects on cardiovascular and neurological health (Malawska et al., 2002).

Safety And Hazards

“1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine” is harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation. Protective measures such as wearing gloves, protective clothing, and eye/face protection are recommended. If it comes in contact with skin, washing with plenty of soap and water is advised. Avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF3N3/c11-8-5-7(10(12,13)14)6-16-9(8)17-3-1-15-2-4-17/h5-6,15H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIPRMGRQRYRRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349866
Record name 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine

CAS RN

132834-59-4
Record name 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132834-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine
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Synthesis routes and methods

Procedure details

Piperazine (40 g) was melted by heating at 140° C. and 2,3-dichloro-5-trifluoromethylpyridine (10 g) was added thereto. The mixture was stirred at 120° C. for 2 hr. Water was added to the reaction mixture and the mixture was extracted with chloroform. The extract was washed with brine, dried and concentrated under reduced pressure to give 1-(3-chloro-5-trifluoromethyl-2-pyridyl)piperazine (12.8 g) as a brown solid.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
TL Foley, G Rai, A Yasgar, T Daniel… - Journal of medicinal …, 2014 - ACS Publications
4′-Phosphopantetheinyl transferases (PPTases) catalyze a post-translational modification essential to bacterial cell viability and virulence. We present the discovery and medicinal …
Number of citations: 44 pubs.acs.org
Y Xie, Y Xu, C Liu, A Guan, L Ban… - Pest management …, 2017 - Wiley Online Library
BACKGROUND To discover and exploit novel acaricidal compounds, a series of novel N‐substituted piperazine derivatives were designed and synthesised using a tert‐butyl piperazine…
Number of citations: 10 onlinelibrary.wiley.com
ŞC Pirol, B Çalışkan, İ Durmaz, R Atalay… - European Journal of …, 2014 - Elsevier
We synthesized a series of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid and assessed their antiproliferative activities against three human cancer …
Number of citations: 66 www.sciencedirect.com
R Devine, M Kelada, S Leonard, DSD Martin… - European Journal of …, 2020 - Elsevier
The management of blood glucose levels and the avoidance of diabetic hyperglycemia are common objectives of many therapies in the treatment of diabetes. An aryl piperazine …
Number of citations: 8 www.sciencedirect.com
TL Foley, G Rai, A Yasgar… - Probe Reports from …, 2013 - ncbi.nlm.nih.gov
2. Materials and Methods General Methods for Chemistry. All air or moisture sensitive reactions were performed under positive pressure of nitrogen with oven-dried glassware. …
Number of citations: 2 www.ncbi.nlm.nih.gov
S O'Connor - 2021 - repository.icr.ac.uk
Heat Shock Protein 70s (HSP70s) are key molecular chaperones that are overexpressed in many cancers and are often associated with metastasis and poor prognosis. Dual silencing …
Number of citations: 2 repository.icr.ac.uk

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